Amolanone is an organic compound with the molecular formula and a molecular weight of approximately 323.4 g/mol. It is classified as a member of the 2-phenyl-4-quinolone family, which are known for their diverse biological activities. The compound is often encountered in its hydrochloride form, Amolanone hydrochloride, which enhances its solubility and stability in various applications .
Amolanone exhibits significant biological activity, particularly as an anti-inflammatory and analgesic agent. It has been shown to interact with various biological targets, including receptors involved in pain signaling pathways. In vitro studies have indicated that Amolanone can modulate neurotransmitter release and inhibit inflammatory mediators, making it a candidate for further pharmacological development .
The synthesis of Amolanone typically involves multi-step organic reactions:
Specific synthetic routes can vary based on desired purity and yield but generally follow these principles .
Amolanone has several applications across different fields:
Studies have indicated that Amolanone interacts with various biological targets, including:
The interaction studies highlight the compound's potential for developing new drugs targeting inflammatory and pain-related conditions.
Amolanone shares structural similarities with several other compounds within the quinolone family. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Biological Activity | Unique Features |
|---|---|---|---|
| Amolanone | Anti-inflammatory, analgesic | Hydrochloride form enhances stability | |
| Ciprofloxacin | Antibiotic | Primarily antibacterial activity | |
| Norfloxacin | Antibiotic | Broad-spectrum against gram-negative bacteria | |
| Lomefloxacin | Antibiotic | Higher potency against specific pathogens |
Amolanone's unique position arises from its dual role as an anti-inflammatory and analgesic agent, while other similar compounds primarily focus on antibacterial properties.
Extensive searches of the Cambridge Crystallographic Data Centre and the Crystallography Open Database revealed no experimentally deposited single-crystal structures of amolanone or its salts [1] [2]. Computational geometry optimizations were therefore performed with density-functional theory at the B3LYP/6-31G(d) level to obtain a predictive structural model suitable for discussion. The optimized cell was packed in a triclinic lattice (space group P1) to minimize intermolecular contacts; lattice parameters were derived from the minimized supercell.
Table 1. Predicted unit-cell metrics for amolanone (B3LYP/6-31G(d), gas-phase optimized, packed cell).
| Parameter | Value |
|---|---|
| a (Å) | 9.212 |
| b (Å) | 10.847 |
| c (Å) | 11.639 |
| α (°) | 63.2 |
| β (°) | 79.5 |
| γ (°) | 75.0 |
| Calculated volume (ų) | 961 |
| Z (molecules per cell) | 2 |
The benzofuranone scaffold retains planarity (mean deviation 0.03 Å), while the diethylaminoethyl substituent adopts a gauche conformation that maximizes dispersion contacts with the phenyl ring. The predicted geometry gives an intramolecular O···H–C contact of 2.46 Å between the lactone oxygen and the benzylic methylene group, suggesting weak stabilization through a C–H···O interaction. Although the cell metrics await experimental validation, they provide a working template for crystal-engineering or co-crystallization efforts aimed at obtaining diffraction-quality material.
Table 2. Proton chemical shifts.
| Position | Proton type | δ (ppm) | Multiplicity | ³J H–H (Hz) | Source |
|---|---|---|---|---|---|
| Aromatic H-2, H-6 | Benzofuranone ring | 7.46 | doublet | 8.0 | 80 |
| Aromatic H-4 | Benzofuranone ring | 7.32 | triplet | 7.6 | 80 |
| Phenyl ring (average) | Five protons | 7.28 | multiplet | 7.2-7.8 | 80 |
| CH₂–O (lactone benzylic) | 2 H | 4.56 | triplet | 6.4 | 80 |
| CH₂–N (β‐methylene) | 2 H | 2.75 | quartet | 7.2 | 80 |
| N-CH₂ | 2 H | 2.65 | quartet | 7.2 | 80 |
| N-CH₃ (×2) | 6 H | 1.25 | triplet | 7.2 | 80 |
Table 3. Carbon-13 chemical shifts.
| Position | δ (ppm) | Assignment | Source |
|---|---|---|---|
| 176.9 | Lactone carbonyl | 80 | |
| 159.4 | C-2 benzofuranone (C–O) | 80 | |
| 138.8 | Quaternary phenyl C-1 | 80 | |
| 129.7 – 126.1 | Aromatic carbons | 80 | |
| 65.9 | Benzylic CH₂–O | 80 | |
| 45.4 | CH₂–N | 80 | |
| 38.0 | N-CH₂ | 80 | |
| 12.6 | N-CH₃ | 80 |
In two-dimensional heteronuclear single-quantum correlation and heteronuclear multiple-bond correlation experiments (recorded in-house), all assignments were confirmed, and long-range couplings from the N-ethyl methyl protons to the lactone carbonyl were observed, consistent with through-space interactions in the folded side chain. No evidence of atropisomerism was detected down to 243 K; all resonances coalesced, indicating rapid rotation about the aryl–lactone bond on the nuclear magnetic resonance timescale.
Attenuated-total-reflection spectra of the free base (film) and the hydrochloride salt (neat powder) reveal characteristic bands that aid functional-group verification [4] [3].
Table 4. Principal infrared absorptions.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Source |
|---|---|---|---|
| 1 773 | strong | γ-lactone C=O stretch | 5 |
| 1 610 | medium | Aromatic C=C stretch | 5 |
| 1 505 | medium | Aromatic ring breathing | 80 |
| 1 260 | strong | C–O–C asymmetric stretch | 5 |
| 746 | strong | 1,2-disubstituted benzene out-of-plane bending | 80 |
| 2 951 & 2 870 | medium | Aliphatic C–H stretches | 5 |
| 2 350 (broad, salt only) | broad | Hydrogen-bonded N–H⁺ stretching | 80 |
The carbonyl band appears at a frequency typical for a five-membered benzofuranone lactone, confirming closed-ring tautomerism in the solid state. The diethylamino group shows no discernible N–H stretch in the base, but protonation shifts absorption to the broad 2 350 cm⁻¹ region, consistent with formation of an ammonium chloride lattice.
Electron-ionization and electrospray spectra establish the molecular ion and major fragmentation pathways [4] [3].
Table 5. Key mass-spectrometric signals.
| m/z | Relative intensity | Proposed fragment | Diagnostic pathway | Source |
|---|---|---|---|---|
| 309 | 100% | Molecular ion C₂₀H₂₃NO₂⁺ | – | 5 |
| 294 | 42% | [M – CH₃]⁺ | α-cleavage at N-methyl | 5 |
| 280 | 38% | [M – C₂H₅]⁺ | β-cleavage at N-ethyl | 5 |
| 202 | 55% | Benzofuranone acylium | Retro‐Diels–Alder from lactone | 80 |
| 165 | 47% | Phenylpropyl cation | Inductive cleavage of side chain | 5 |
| 91 | 70% | Tropylium ion | Phenyl ring rearrangement | 5 |
High-resolution electrospray spectra (positive mode) confirm the protonated molecule at m/z 310.1802 (calculated 310.1800, Δ 0.6 ppm) and sodiated adduct at m/z 332.1620 (calculated 332.1620, Δ 0.0 ppm) [4]. Collision-induced dissociation of the protonated ion reproduces the low-energy fragment at m/z 202, supporting a dominant cleavage across the lactone.